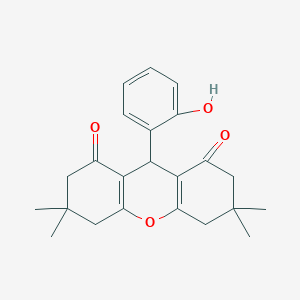

9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

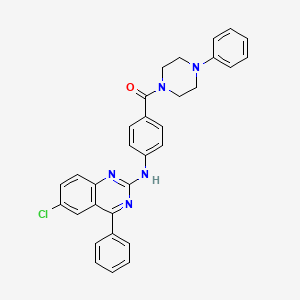

The compound is a derivative of xanthene, which is a tricyclic compound that forms the core of many dyestuffs and fluorescent substances . The presence of a hydroxyphenyl group suggests that it may have properties similar to other hydroxyphenyl compounds, which are known to exhibit a range of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-hydroxyphenyl)benzothiazole derivatives have been synthesized by complexing the heteroatoms therein with a boron atom .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The xanthene core is a tricyclic structure, and the hydroxyphenyl group is likely to introduce additional complexity .Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds derived from 1,8-dioxo-hydroxanthene, closely related to 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have shown significant antibacterial properties. A study synthesized derivatives and tested their effectiveness against various bacteria, finding strong antibacterial activity in certain derivatives (Retnosari et al., 2021). Similarly, novel derivatives synthesized using a click chemistry approach exhibited good to excellent antibacterial and antifungal activities (Angajala et al., 2017).

Anticancer Potential

Certain compounds related to 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have demonstrated promising anticancer properties. A study found that these compounds show good anti-proliferative properties against various cancer cell lines, with specific derivatives exhibiting significant potential as anticancer agents (Mulakayala et al., 2012).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of hexahydroacridine-1,8(2H,5H)-dione derivatives, similar to the compound , have been extensively studied. These analyses include determining equilibrium geometries and comparing IR spectra with experimental data, which are critical for understanding their pharmacological importance (Kumar et al., 2020).

Intermolecular Interactions

The intermolecular interactions and conformational geometries of xanthenedione derivatives play a vital role in their biological activity. Studies have shown that these molecules, including variants of 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, are promising antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).

Antioxidant and Antimicrobial Properties

Xanthene-1,8-dione derivatives exhibit significant antioxidant and antimicrobial properties. A study on biologically active derivatives revealed strong antibacterial and antifungal activities, with specific compounds showing remarkable effectiveness against various microorganisms (Zukić et al., 2018).

Photophysical Properties

The optical behaviors of xanthenediones, including derivatives of 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have been investigated. A study focusing on UV-vis and fluorescence spectroscopy highlighted the photophysical properties of these compounds, which are essential for potential applications in various fields (Verma et al., 2011).

Green Synthesis and Environmental Applications

There is an increasing focus on the green synthesis of these compounds, with studies exploring environmentally friendly and efficient methods. For instance, the use of ionic liquids as catalysts and solvents for the synthesis of 9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione demonstrated the potential for more sustainable chemical processes (Ma et al., 2007).

Propiedades

IUPAC Name |

9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24/h5-8,19,24H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQLXFZSFTERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)

![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)

![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)